molecular formula C15H17N3O2 B2617630 N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1311669-12-1

N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2617630
CAS No.: 1311669-12-1
M. Wt: 271.32
InChI Key: TXDDEALCUHXAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly in cancers that have high levels of ribosomal DNA (rDNA) amplification.

Mechanism of Action

N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide targets the upstream binding factor (UBF), a transcription factor that is essential for Pol I transcription. UBF binds to rDNA and recruits Pol I to initiate transcription. This compound binds to the DNA-binding domain of UBF, preventing its interaction with rDNA and inhibiting Pol I transcription. This leads to decreased rRNA synthesis and cell growth inhibition.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the formation of nucleolar stress granules, which are involved in the cellular response to stress and aging.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its specificity for Pol I transcription, which allows for targeted inhibition of rRNA synthesis. This compound has also been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to conventional chemotherapy. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its efficacy in certain cancer types.

Future Directions

Future research on N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide will likely focus on its clinical efficacy in cancer patients. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in various cancer types, including breast, ovarian, and hematological malignancies. Other future directions may include the development of more potent and selective this compound analogs, as well as the identification of biomarkers that can predict response to this compound treatment. Overall, this compound represents a promising new avenue for cancer therapy, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-methylphenyl)acrylate. The resulting ethyl 2-(4-methylphenyl)acrylate is then reacted with pyrrolidin-3-one to obtain this compound. The synthesis of this compound is a multi-step process that requires careful purification and characterization to ensure the purity and quality of the final product.

Scientific Research Applications

N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and hematological malignancies. In vitro studies have shown that this compound inhibits Pol I transcription, leading to decreased rRNA synthesis and cell growth inhibition. In vivo studies have demonstrated that this compound has potent antitumor activity in various cancer models, including those that are resistant to conventional chemotherapy. This compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin.

Properties

IUPAC Name

N-(1-cyanoethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-3-5-13(6-4-10)18-9-12(7-14(18)19)15(20)17-11(2)8-16/h3-6,11-12H,7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDDEALCUHXAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.